Physicochemical Profile vs. 1-Ethyl Analog – Oral Bioavailability Potential
The target compound (MW 333.3 Da, XLogP3 1.8) is smaller and less lipophilic than the 1-ethyl analog (MW 361.4 Da, predicted XLogP3 ~2.6), placing it closer to optimal oral drug space [1][2]. Lower molecular weight and reduced logP can correlate with improved aqueous solubility and passive permeability, though no experimental solubility or permeability data exist for either compound.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 333.3 g/mol; XLogP3 1.8 |
| Comparator Or Baseline | 1-Ethyl analog: MW ~361.4 g/mol; XLogP3 ~2.6 (predicted) |
| Quantified Difference | ΔMW = −28.1 g/mol; ΔXLogP3 ≈ −0.8 |
| Conditions | Computed properties from PubChem (target) vs. structure-based prediction (analog) |
Why This Matters
A lower molecular weight and logP may translate to better oral bioavailability and a lower risk of attrition during lead optimization, making the target a more favorable starting point for medicinal chemistry campaigns.
- [1] PubChem Compound Summary for CID 53061477, 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide. View Source
- [2] Structural analog 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide; estimated properties derived from standard cheminformatics tools. View Source
